molecular formula C21H17N5O2 B11983761 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide CAS No. 303059-24-7

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide

Cat. No.: B11983761
CAS No.: 303059-24-7
M. Wt: 371.4 g/mol
InChI Key: XVDXSPFNBJAEJE-UHFFFAOYSA-N
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Description

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide typically involves the condensation of a benzimidazole derivative with a pyrimidine derivative under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reagents used in the synthesis include isopropoxybenzoyl chloride and cyanopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropoxy group and cyanopyrimido[1,2-a]benzimidazole core make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

303059-24-7

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-propan-2-yloxybenzamide

InChI

InChI=1S/C21H17N5O2/c1-13(2)28-18-10-6-3-7-15(18)20(27)24-19-14(11-22)12-26-17-9-5-4-8-16(17)23-21(26)25-19/h3-10,12-13H,1-2H3,(H,23,24,25,27)

InChI Key

XVDXSPFNBJAEJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

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